molecular formula C13H16N2O5S B5244278 methyl N-[(4-nitrophenyl)carbonyl]methioninate

methyl N-[(4-nitrophenyl)carbonyl]methioninate

Cat. No.: B5244278
M. Wt: 312.34 g/mol
InChI Key: JVHCJGKDVFLBER-UHFFFAOYSA-N
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Description

Methyl N-[(4-nitrophenyl)carbonyl]methioninate is a methionine-derived compound featuring a 4-nitrobenzoyl group attached to the amino moiety and a methyl ester at the carboxyl terminus. Its structure combines the amino acid methionine with a 4-nitrophenyl carbonyl unit, which is electron-withdrawing and often utilized as a protecting group (e.g., "Pnb" [(4-nitrophenyl)methyl]) in peptide synthesis .

Properties

IUPAC Name

methyl 4-methylsulfanyl-2-[(4-nitrobenzoyl)amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-20-13(17)11(7-8-21-2)14-12(16)9-3-5-10(6-4-9)15(18)19/h3-6,11H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHCJGKDVFLBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-nitrophenyl)carbonyl]methioninate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with methionine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is usually carried out at temperatures ranging from 10 to 40°C with constant stirring for 1 to 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-nitrophenyl)carbonyl]methioninate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium borohydride (NaBH4), hydrazine (N2H4)

    Substitution: Triethylamine (TEA), tetrahydrofuran (THF)

Major Products Formed

    Reduction: 4-aminophenyl derivatives

    Substitution: Various carbamate derivatives depending on the nucleophile used

Scientific Research Applications

Methyl N-[(4-nitrophenyl)carbonyl]methioninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(4-nitrophenyl)carbonyl]methioninate involves its interaction with biological molecules through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl N-[(4-Nitrophenyl)Carbonyl]Methioninate
  • Difference : Ethyl ester instead of methyl.
Methyl N-[(2-Nitrophenyl)Carbonyl]Methioninate
  • Difference : Nitro group in the ortho position (2-nitrophenyl).
  • Impact : Steric hindrance near the carbonyl group may reduce reactivity in nucleophilic acyl substitution reactions. The ortho nitro group also exhibits weaker electron-withdrawing effects than the para isomer, affecting amide stability .
Methyl N-Benzoylmethioninate
  • Difference : Phenyl group without nitro substitution.

Nitrophenyl Isomer Comparisons

Evidence highlights distinct shortcuts for nitrophenyl isomers (e.g., Np = 4-nitrophenyl, Nm = 3-nitrophenyl, No = 2-nitrophenyl) . Key differences include:

  • Electronic Effects : The para nitro group (Np) maximizes resonance withdrawal, stabilizing the carbonyl group more effectively than meta or ortho positions.
  • Applications : 4-Nitrophenyl derivatives are prevalent in protecting groups (e.g., Pnb) and antimicrobial agents (e.g., 1,3,4-thiadiazoles in ), whereas ortho isomers are less common in synthesis due to steric challenges .

Comparison with 4-Nitrophenyl N-Methoxycarbamate

  • Structural Difference : Carbamate group (-OCONH-) vs. amide-ester in the target compound.
  • Safety Profile : 4-Nitrophenyl N-methoxycarbamate has incompletely characterized acute toxicity, necessitating caution in handling . Similar precautions likely apply to methyl N-[(4-nitrophenyl)carbonyl]methioninate due to shared nitroaryl motifs.
  • Reactivity : Carbamates generally exhibit lower electrophilicity than amides, altering their behavior in hydrolysis or nucleophilic reactions.

Data Tables

Table 1: Comparison of Nitrophenyl-Containing Compounds

Compound Nitrophenyl Position Functional Group Key Application/Property
This compound para Amide-ester Potential peptide synthesis intermediate
4-Nitrophenyl N-methoxycarbamate para Carbamate Unknown (caution advised)
1,3,4-Thiadiazole derivatives para Heterocycle Antimicrobial agents

Biological Activity

Methyl N-[(4-nitrophenyl)carbonyl]methioninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a methionine moiety linked to a 4-nitrophenyl carbonyl group. The presence of the nitrophenyl group may influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes that recognize methionine residues, potentially inhibiting or modifying their activity. The carbonyl group can form hydrogen bonds with active site residues, influencing binding affinity and specificity.
  • Methylation Processes : Methionine plays a critical role in methylation processes in biological systems. This compound could influence the levels of S-adenosylmethionine (SAM), a key methyl donor involved in various methylation reactions .

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Antitumor Activity : Some studies suggest that compounds related to methionine derivatives can exhibit antitumor properties by exploiting methionine auxotrophy in cancer cells. This phenomenon involves the selective suppression of tumor growth when dietary methionine is decreased .
  • Antioxidant Properties : Methionine and its derivatives are known to function as endogenous antioxidants, which may contribute to cellular protection against oxidative stress .
  • Impact on Lifespan : Methionine restriction has been linked to lifespan extension across various species. The manipulation of methionine metabolism may regulate pathways that influence aging and metabolic health .

Case Studies and Research Findings

Several studies have explored the effects of similar compounds on biological systems:

  • Study on Methionine Metabolism : Research has shown that manipulation of methionine metabolism can extend lifespan by regulating methylation processes. This highlights the importance of methionine derivatives in metabolic pathways and their potential therapeutic applications .
  • Inhibition Studies : A study indicated that certain methionine derivatives could inhibit specific enzymes involved in metabolic pathways, suggesting a potential for therapeutic intervention in metabolic disorders or cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntitumor ActivityAntioxidant PropertiesLifespan Extension
This compoundYesYesPotential
Other Methionine DerivativesVariesYesConfirmed

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